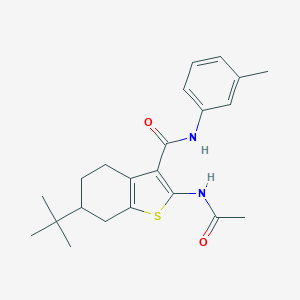![molecular formula C26H23N5 B289462 N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine](/img/structure/B289462.png)
N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine, commonly known as AIM-100, is a small molecule inhibitor of protein kinase B (PKB/Akt). It was first synthesized in 2005 by researchers at the University of Texas. Since then, it has been extensively studied for its potential use in cancer therapy and other diseases.
Wirkmechanismus
AIM-100 works by inhibiting the activity of protein kinase B (PKB/Akt), a serine/threonine kinase that plays a critical role in cell survival and proliferation. PKB/Akt is overexpressed in many types of cancer and is associated with resistance to chemotherapy and radiation therapy. By inhibiting PKB/Akt, AIM-100 can induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy and radiation therapy.
Biochemical and physiological effects:
AIM-100 has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
AIM-100 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and characterized, making it a well-established tool for studying PKB/Akt signaling. However, there are also limitations to using AIM-100 in lab experiments. It can have off-target effects on other kinases and signaling pathways, which can complicate data interpretation. Additionally, its efficacy can vary depending on the type of cancer cell line or disease model being studied.
Zukünftige Richtungen
There are several future directions for research on AIM-100. One area of interest is developing more potent and selective inhibitors of PKB/Akt. Another area of interest is investigating the potential use of AIM-100 in combination with other cancer therapies, such as immunotherapy. Additionally, there is interest in investigating the role of PKB/Akt signaling in other diseases, such as neurodegenerative disorders and cardiovascular disease. Overall, AIM-100 has the potential to be a valuable tool for studying PKB/Akt signaling and developing new cancer therapies.
Synthesemethoden
AIM-100 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-pyridinecarboxaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine to form the intermediate compound. This intermediate is then reacted with aniline and 4-chlorobenzaldehyde to form the final product, AIM-100.
Wissenschaftliche Forschungsanwendungen
AIM-100 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy. AIM-100 has also been investigated for its potential use in other diseases, such as diabetes and neurodegenerative disorders.
Eigenschaften
Molekularformel |
C26H23N5 |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
3-methyl-N-phenyl-5-(phenyliminomethyl)-1-pyridin-2-yl-6,7-dihydroindazol-4-amine |
InChI |
InChI=1S/C26H23N5/c1-19-25-23(31(30-19)24-14-8-9-17-27-24)16-15-20(18-28-21-10-4-2-5-11-21)26(25)29-22-12-6-3-7-13-22/h2-14,17-18,29H,15-16H2,1H3 |
InChI-Schlüssel |
FUPFFFYXAFUVHU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(=C(CC2)C=NC3=CC=CC=C3)NC4=CC=CC=C4)C5=CC=CC=N5 |
Kanonische SMILES |
CC1=NN(C2=C1C(=C(CC2)C=NC3=CC=CC=C3)NC4=CC=CC=C4)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{6-tert-butyl-3-[(2-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide](/img/structure/B289379.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B289385.png)

![4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B289389.png)
![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide](/img/structure/B289391.png)
![6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289393.png)
![6-Tert-butyl-2-{[2-(4-chlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289394.png)
![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)
![Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B289396.png)
![Methyl 2-({[6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289397.png)
![N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289398.png)
![N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289399.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289400.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289401.png)